5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
Overview
Description
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C8H7BrN2.BrH. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of the imidazo[1,2-a]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide typically involves the bromination of 3-methylimidazo[1,2-a]pyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridines and dehalogenated compounds.
Scientific Research Applications
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring system allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.
5-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group at the 3-position, affecting its chemical properties and biological activity.
2-Methylimidazo[1,2-a]pyridine: Substitution at the 2-position instead of the 3-position, leading to different chemical behavior.
Uniqueness
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This dual substitution pattern allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNQHZVIJNUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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